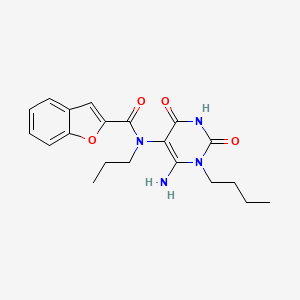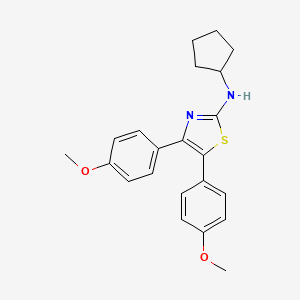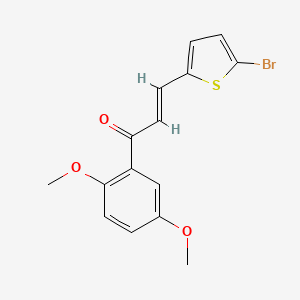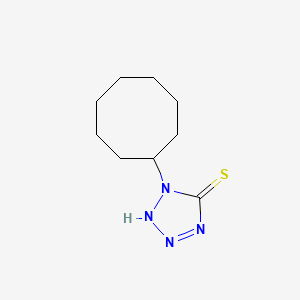
1-cyclooctyl-2H-tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclooctyl-2H-tetrazole-5-thione (CTT) is a heterocyclic compound that has gained much attention in the field of medicinal chemistry due to its unique structure and potential applications. CTT belongs to the class of tetrazoles, which are known for their diverse biological activities. The synthesis of CTT has been extensively studied, and various methods have been developed to obtain this compound in high yields.
Mécanisme D'action
The mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-cyclooctyl-2H-tetrazole-5-thione is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, this compound has been reported to have low toxicity and high solubility, which make it suitable for use in lab experiments. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 1-cyclooctyl-2H-tetrazole-5-thione. One of the directions is to study the mechanism of action of this compound in more detail, which may provide insights into its potential applications. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research and commercial applications. Further studies on the pharmacokinetics and pharmacodynamics of this compound may also provide valuable information for its clinical use. Finally, the exploration of the potential synergistic effects of this compound with other compounds may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, this compound is a heterocyclic compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis of this compound has been extensively studied, and various methods have been developed to obtain this compound in high yields. This compound has shown promising results in various scientific research applications, including antimicrobial, antitumor, and antiviral activities. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase, modulation of the immune response, and antioxidant and anti-inflammatory properties. This compound has advantages and limitations for lab experiments, including its diverse biological activities, low toxicity, and high solubility, but high cost and limited understanding of its mechanism of action. There are several future directions for the research on this compound, including the study of its mechanism of action, development of efficient synthesis methods, exploration of its pharmacokinetics and pharmacodynamics, and exploration of potential synergistic effects with other compounds.
Méthodes De Synthèse
The synthesis of 1-cyclooctyl-2H-tetrazole-5-thione can be achieved by several methods, including the reaction of cyclooctylamine with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. Another method involves the reaction of cyclooctylisothiocyanate with sodium azide, followed by cyclization with hydrochloric acid. The yield of this compound can be improved by optimizing the reaction conditions and using suitable catalysts.
Applications De Recherche Scientifique
1-cyclooctyl-2H-tetrazole-5-thione has shown promising results in various scientific research applications. It has been reported to possess potent antimicrobial, antitumor, and antiviral activities. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-cyclooctyl-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c14-9-10-11-12-13(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAYIKYIJKVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



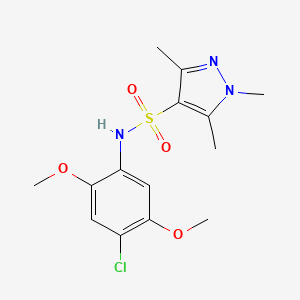
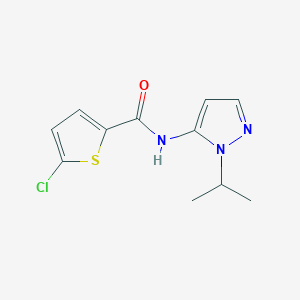
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
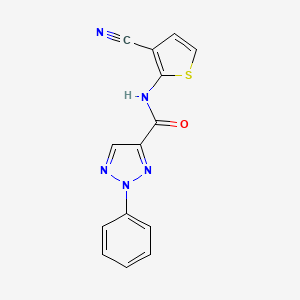
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
